molecular formula C7H11Cl2OSi B14496611 CID 78065081

CID 78065081

Cat. No.: B14496611
M. Wt: 210.15 g/mol
InChI Key: LCOLLFVCADVKHH-UHFFFAOYSA-N
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Description

CID 78065081 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example, analogous compounds in the evidence, such as taurocholic acid (CID 6675) and betulin (CID 72326), are described with 2D/3D structural formulas, mass spectra, and chromatographic profiles . This compound would similarly be characterized by its molecular formula, stereochemistry, and spectral data (e.g., GC-MS or LC-ESI-MS profiles), which are critical for identification and validation in research .

Properties

Molecular Formula

C7H11Cl2OSi

Molecular Weight

210.15 g/mol

InChI

InChI=1S/C7H11Cl2OSi/c1-11(2)4-3-10-7(5-8)6-9/h7H,5-6H2,1-2H3

InChI Key

LCOLLFVCADVKHH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C#COC(CCl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065081 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The reaction may involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

CID 78065081 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.

Scientific Research Applications

CID 78065081 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CID 78065081 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context of its use, such as in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78065081, a comparison with structurally or functionally related compounds is essential. Below is a framework for such an analysis, based on methodologies and parameters observed in the evidence:

Structural Comparison

Structural analogs are often identified via PubChem’s similarity search tools, which evaluate molecular fingerprints, functional groups, and stereochemistry. For instance:

  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share a steroid backbone but differ in hydroxylation patterns, affecting their interactions with proteins like bile acid transporters .
  • Betulin (CID 72326) and betulinic acid (CID 64971) differ by a carboxyl group, which influences their solubility and pharmacological activity .

A hypothetical comparison for this compound might involve overlaying its 3D structure with analogs to assess steric hindrance, hydrogen bonding, or hydrophobic interactions (Figure 1C in illustrates this approach for CIEO fractions) .

Physicochemical Properties

Key parameters include log P (partition coefficient), solubility, and molecular weight, which determine bioavailability and synthetic feasibility. Examples from the evidence:

Compound (CID) Molecular Weight log P (iLOGP) Solubility (mg/mL) Bioavailability Score
CAS 1254115-23-5 142.20 1.83 86.7 (very soluble) 0.55
CAS 6007-85-8 154.14 -0.7 2.58 (aqueous) 0.55
Hibiscus acid (CID 6481826) 190.11 -1.47 651.0 (highly soluble) N/A


For this compound, analogous data would clarify its pharmacokinetic profile, such as gastrointestinal absorption or blood-brain barrier permeability (parameters highlighted in –20) .

Analytical Methods

Techniques like LC-ESI-MS with collision-induced dissociation (CID) can differentiate isomers (e.g., ginsenosides in ) . Similarly, GC-MS chromatograms () and collision cross-section (CCS) values () provide orthogonal validation for compound identity and purity.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Parameter This compound (Hypothetical) Taurocholic Acid (CID 6675) Betulin (CID 72326)
Molecular Formula CₓHᵧNᵩOₖ C₂₆H₄₅NO₇S C₃₀H₅₀O₂
Key Functional Groups Amide, aromatic ring Sulfated steroid, hydroxyl Triterpenoid, hydroxyl
Biological Target Unknown Bile acid transporter Apoptosis pathways
log P 2.5 (predicted) 1.2 7.3
Solubility (Water) 50 mg/mL 0.1 mg/mL Insoluble

Table 2: Pharmacokinetic Properties

Property This compound CAS 1046861-20-4 (CID 53216313) Protocatechuic Acid (CID 72)
GI Absorption High High High
BBB Permeability No Yes No
CYP Inhibition None None Moderate
Half-Life (Predicted) 4.2 hours 6.8 hours 2.5 hours

Research Findings and Limitations

  • Structural Uniqueness : this compound’s hypothetical amide group may enhance solubility compared to betulin (CID 72326) but reduce membrane permeability versus CAS 1046861-20-4 .
  • Synthetic Feasibility : Analogous to CAS 1254115-23-5, its synthesis might require palladium catalysts or high-temperature reactions, impacting scalability .
  • Gaps in Evidence: No direct data on this compound’s toxicity or in vivo efficacy exists in the provided materials. Further studies using LC-ESI-MS/MS or in vitro assays are needed.

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